1H-Indazole-5-boronic acid

Suzuki-Miyaura Regioselectivity Medicinal Chemistry

Crucial heteroaryl boronic acid building block for Suzuki-Miyaura cross-coupling. The 5-position attachment vector is essential for pharmacophore geometry in kinase inhibitor programs (Tpl2, mTOR, farnesyl pyrophosphate synthase). Regioisomeric 4-, 6-, or 7-boronic acids are not interchangeable. High purity (98%) ensures reliable C–C bond formation. Ideal for med chem and chemical biology programs requiring precise regio-chemistry.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
CAS No. 338454-14-1
Cat. No. B1318709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-5-boronic acid
CAS338454-14-1
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)NN=C2)(O)O
InChIInChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10)
InChIKeyCLVPGJWAMIADSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-5-boronic acid (CAS 338454-14-1) Procurement Data Sheet & Cross-Coupling Profile


1H-Indazole-5-boronic acid (CAS 338454-14-1), also named (1H-indazol-5-yl)boronic acid, is a heteroaryl boronic acid building block with the molecular formula C7H7BN2O2 and a molecular weight of 161.95 g/mol . It is a solid (mp 175-180 °C) with an assay typically ≥95% . This compound serves as a critical boron-based reagent for Suzuki-Miyaura cross-coupling chemistry, enabling the introduction of the indazole pharmacophore at the 5-position .

1H-Indazole-5-boronic acid: Why 4-, 6-, or 7-Position Analogs Cannot Be Interchanged


In drug discovery and chemical biology, substitution patterns on heterocycles dictate pharmacophore geometry, hydrogen bonding, and target engagement [1]. 1H-Indazole-5-boronic acid enables C–C bond formation at the 5-position, a vector distinct from 4-, 6-, or 7-substituted indazoles . While regioisomeric indazole boronic acids (e.g., 4-, 6-, 7-boronic acids) share similar physicochemical properties (e.g., MW, pKa), their Suzuki coupling products yield distinct molecular geometries and structure-activity relationships . The 5-position is frequently identified in patents and medicinal chemistry campaigns as a preferred attachment point for kinase inhibitors, making the 5-boronic acid a non-interchangeable building block for programs targeting Tpl2, mTOR, and farnesyl pyrophosphate synthase .

1H-Indazole-5-boronic acid (CAS 338454-14-1): Evidence-Based Differentiation Against Regioisomers & Precursors


Regioselective C–C Bond Formation: Differentiating 5-Position Reactivity from 4-, 6-, and 7-Isomers

1H-Indazole-5-boronic acid enables Suzuki-Miyaura cross-coupling exclusively at the indazole 5-position, yielding 5-aryl/heteroaryl indazole products [1]. In contrast, 1H-indazole-4-boronic acid, 1H-indazole-6-boronic acid, and 1H-indazole-7-boronic acid produce regioisomeric coupling products with distinct spatial orientation of the aryl group. The 5-position is specifically validated in patent literature as a key attachment point for Tpl2 and mTOR inhibitors, making 5-substituted products chemically non-equivalent to 4-, 6-, or 7-substituted analogs .

Suzuki-Miyaura Regioselectivity Medicinal Chemistry

Tpl2 Kinase Inhibitor Enablement: Differentiated Target Engagement vs. Non-Validated Regioisomers

1H-Indazole-5-boronic acid is explicitly designated as a reactant for preparing thieno[3,2-d]pyrimidines that act as Tpl2 kinase inhibitors, a therapeutic target involved in MAPK signaling and inflammatory diseases . Derivatives incorporating the indazole 5-position exhibit IC50 values against enzymatic targets; for example, a related indazole-based Tpl2 inhibitor demonstrated an IC50 of 2.9 nM . In contrast, 1H-indazole-4-boronic acid, 1H-indazole-6-boronic acid, and 1H-indazole-7-boronic acid are not cited in the same Tpl2 inhibitor patent or medicinal chemistry campaigns .

Tpl2 Kinase Kinase Inhibitors Thienopyrimidines

mTOR Inhibitor Enablement: Differentiated Target Engagement vs. Non-Validated Regioisomers

1H-Indazole-5-boronic acid is explicitly designated as a reactant for synthesizing pyridinyl benzonaphthyridinones that act as mTOR inhibitors for cancer treatment . Derivatives incorporating the indazole 5-position have been shown to inhibit mTOR; for example, a derivative exhibited an IC50 of 5.15 µM against the K562 leukemia cell line with a selectivity index indicating lower toxicity to normal cells (IC50 = 33.2 µM) . In contrast, 1H-indazole-4-boronic acid, 1H-indazole-6-boronic acid, and 1H-indazole-7-boronic acid are not cited in the same mTOR inhibitor patent or medicinal chemistry campaigns [1].

mTOR Cancer Therapeutics Benzonaphthyridinones

Farnesyl Pyrophosphate Synthase (hFPPS) Inhibitor Enablement: Differentiated Target Engagement

1H-Indazole-5-boronic acid is explicitly designated as a reactant for preparing novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase (hFPPS) . hFPPS is a validated target for bone resorption disorders and certain cancers [1]. In contrast, 1H-indazole-4-boronic acid, 1H-indazole-6-boronic acid, and 1H-indazole-7-boronic acid are not cited in the same hFPPS inhibitor patent or medicinal chemistry campaigns [2].

hFPPS Bisphosphonates Metabolic Disease

1H-Indazole-5-boronic acid: High-Value Procurement Scenarios Based on Validated Target Engagement


Synthesis of Tpl2 Kinase Inhibitors (Thieno[3,2-d]pyrimidines)

Use 1H-Indazole-5-boronic acid as the boron partner in Suzuki-Miyaura coupling to construct 5-aryl substituted thieno[3,2-d]pyrimidines, a class of potent Tpl2 kinase inhibitors for inflammatory disease research .

Synthesis of mTOR Inhibitors (Pyridinyl Benzonaphthyridinones)

Employ this boronic acid to introduce the indazole 5-position into pyridinyl benzonaphthyridinone scaffolds, yielding mTOR inhibitors with demonstrated anticancer activity [1].

Synthesis of hFPPS Inhibitors (Novel Bisphosphonates)

Utilize 1H-Indazole-5-boronic acid to prepare novel bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase for bone resorption and oncology research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazole-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.